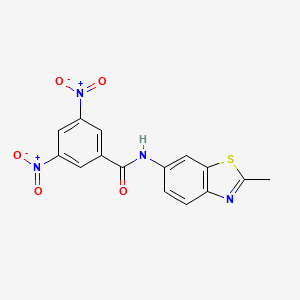
N-(2-methyl-1,3-benzothiazol-6-yl)-3,5-dinitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methyl-1,3-benzothiazol-6-yl)-3,5-dinitrobenzamide is a chemical compound with a complex structure that includes a benzothiazole ring and a dinitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-1,3-benzothiazol-6-yl)-3,5-dinitrobenzamide typically involves the reaction of 2-methyl-1,3-benzothiazole with 3,5-dinitrobenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) may be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-1,3-benzothiazol-6-yl)-3,5-dinitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Oxidation products may include various oxides and hydroxides of the original compound.
Reduction: Reduction typically yields amino derivatives of the compound.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-methyl-1,3-benzothiazol-6-yl)-3,5-dinitrobenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its unique structure.
Industry: It may be used in the development of new materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of N-(2-methyl-1,3-benzothiazol-6-yl)-3,5-dinitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The nitro groups may also play a role in the compound’s reactivity and interaction with biological molecules. The exact pathways and molecular targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methyl-1,3-benzothiazol-6-yl)-3-nitrobenzamide
- N-(2-methyl-1,3-benzothiazol-6-yl)-4-nitrobenzamide
- N-(2-methyl-1,3-benzothiazol-6-yl)-3-(3-nitrophenyl)prop-2-enamide
Uniqueness
N-(2-methyl-1,3-benzothiazol-6-yl)-3,5-dinitrobenzamide is unique due to the presence of two nitro groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity. This distinguishes it from similar compounds that may have only one nitro group or different substituents on the benzene ring.
Properties
Molecular Formula |
C15H10N4O5S |
|---|---|
Molecular Weight |
358.3 g/mol |
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-6-yl)-3,5-dinitrobenzamide |
InChI |
InChI=1S/C15H10N4O5S/c1-8-16-13-3-2-10(6-14(13)25-8)17-15(20)9-4-11(18(21)22)7-12(5-9)19(23)24/h2-7H,1H3,(H,17,20) |
InChI Key |
DGZDRDPYCQTCLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















